molecular formula C18H18N2O B2773499 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine CAS No. 2310146-61-1

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine

Cat. No.: B2773499
CAS No.: 2310146-61-1
M. Wt: 278.355
InChI Key: NUSCRSCCKRWVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are notable for their biological activities, making them valuable in drug development and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine, typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst. For this compound, specific starting materials and conditions would be tailored to introduce the ethoxy and methylphenyl groups at the appropriate positions on the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly common. These approaches not only improve yield but also align with sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(4-methylphenyl)quinolin-6-amine involves its interaction with specific molecular targets. In biological systems,

Properties

IUPAC Name

4-ethoxy-2-(4-methylphenyl)quinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-3-21-18-11-17(13-6-4-12(2)5-7-13)20-16-9-8-14(19)10-15(16)18/h4-11H,3,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSCRSCCKRWVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)N)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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